

# Comparative Pharmacology of RU-58841: A Guide for Researchers

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Compound of Interest		
Compound Name:	RU 52583	
Cat. No.:	B1680184	Get Quote

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This guide provides a comprehensive comparison of the pharmacological properties of RU-58841, a non-steroidal anti-androgen, with other well-established androgen receptor (AR) antagonists. The information is intended for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

### **Executive Summary**

RU-58841, also known as PSK-3841 or HMR-3841, is a potent and selective androgen receptor antagonist that has been investigated for its potential in treating androgen-dependent conditions, particularly androgenetic alopecia (male pattern baldness). Unlike systemic anti-androgens, RU-58841 is designed for topical application, aiming to exert its effects locally at the hair follicle with minimal systemic absorption and side effects. This guide compares the binding affinity, in vitro activity, and in vivo efficacy of RU-58841 with other notable anti-androgens, including bicalutamide, enzalutamide, and hydroxyflutamide.

### **Data Presentation**

# Table 1: Comparative Androgen Receptor Binding Affinity



Compound	Binding Affinity (Ki)	Binding Affinity (IC50)	Notes
RU-58841	Not explicitly reported in peer-reviewed literature. Described as having a high affinity for the hamster prostate and flank organ AR.[1] Its potency is reportedly comparable to that of hydroxyflutamide.[2]	Not explicitly reported.	One source suggests its binding affinity is equivalent to that of testosterone.[3]
Bicalutamide	12.5 μM[1]	159–243 nM[4][5]	The (R)-enantiomer is the active form.
Enzalutamide	Not explicitly reported.	21.4 nM in LNCaP cells.[4]	Has a five to eight times greater affinity for the AR than bicalutamide.
Hydroxyflutamide	55 nM (rat anterior pituitary AR); 62-205 nM (rat ventral prostate and human prostatic carcinoma)	700 nM[7]	Active metabolite of flutamide.
Testosterone	0.6-2.7 nM (rat ventral prostate and human prostatic carcinoma) [6]	-	Endogenous androgen for comparison.
Dihydrotestosterone (DHT)	0.1-0.47 nM (rat ventral prostate and human prostatic carcinoma)[6]	-	Potent endogenous androgen for comparison.



## **Table 2: Comparative In Vitro and In Vivo Efficacy**



Compound	In Vitro Model	In Vivo Model	Key Findings
RU-58841	Androgen-responsive reporter gene assay in PC3 cells.[2]	Hamster flank organ model.[1][8]	Competitively suppressed DHT activation of the androgen receptor with potency comparable to hydroxyflutamide.[2]
Stumptailed macaque model of androgenetic alopecia.[2]	Topical application led to a potent, dosedependent regression of the flank organ area.[1] A 10 microgram/day dose caused a maximal reduction of 60% in sebaceous gland size.		
Human hair grafts on nude mice.[9]	Topical application of a 5% solution resulted in a marked increase in hair density, thickening, and length without detectable systemic effects.[2][6]	-	
A 1% solution significantly increased linear hair growth rates and the number of follicles entering a second hair cycle.[9]		<u>-</u>	

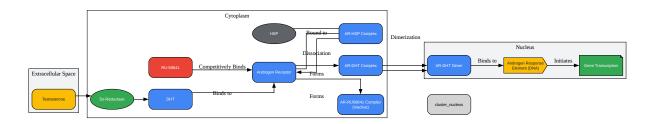


Bicalutamide	VCaP prostate cancer cells.[1]	Murine xenograft models with LNCaP/AR-luc tumors.[1]	Inhibited cell growth with an IC50 of 160 nM.[1]
Significantly inhibited tumor growth.[1]			
Enzalutamide	LNCaP prostate cancer cells.[4]	Mouse models of prostate cancer.	Inhibited cell growth with an IC50 of 21.4 nM.[4]
Oral administration reduced tumor growth and disease progression.			
Hydroxyflutamide	Shionogi mouse mammary tumor cells. [5]	Castrated rats supplemented with androstenedione.[5]	Competitively reversed testosteronestimulated cell proliferation with an IC50 of 72 nM.[5]
Demonstrated potent anti-androgenic activity.[5]			

# Experimental Protocols Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of androgen receptor antagonists like RU-58841.





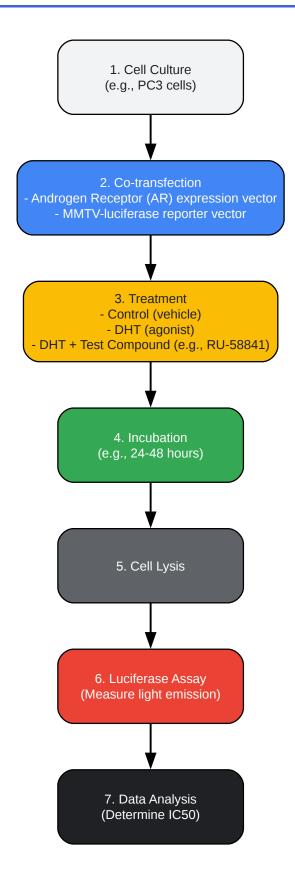
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Caption: Androgen Receptor Signaling and Inhibition by RU-58841.

## Experimental Workflow: In Vitro Androgen Receptor Transactivation Assay

This workflow outlines a typical experiment to assess the antagonistic activity of a compound on the androgen receptor.





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